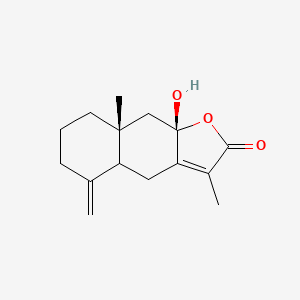

ICodonolactone;8beta-Hydroxyasterolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atractylenolide III is a sesquiterpene lactone compound derived from the traditional Chinese medicinal plant Atractylodes macrocephala Koidz. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 (CYP450)-mimetic oxidation models . The conversion involves specific reaction conditions that facilitate the oxidation process, resulting in the formation of atractylenolide III.

Industrial Production Methods: Industrial production of atractylenolide III typically involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

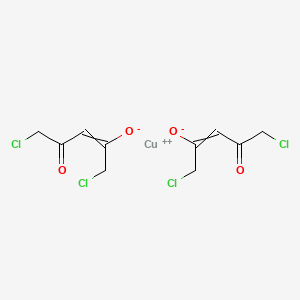

Types of Reactions: Atractylenolide III undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalyzed by CYP450 enzymes or biomimetic iron-porphyrin complexes.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.

Major Products:

Oxidation: Leads to the formation of hydroxylated derivatives.

Reduction: Produces reduced forms of atractylenolide III.

Substitution: Results in various substituted lactone derivatives.

Scientific Research Applications

Atractylenolide III has a wide range of applications in scientific research:

Chemistry: Used as a reference material in assays to detect its presence in plant root extracts and biological samples.

Biology: Investigated for its role in modulating oxidative stress and inflammatory responses.

Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Atractylenolide III exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways.

Anti-cancer: Influences the JAK2/STAT3 signaling pathway.

Neuroprotection: Inhibits glutamate-induced neuronal apoptosis and modulates oxidative stress.

Comparison with Similar Compounds

Atractylenolide I: Shares similar anti-inflammatory and neuroprotective properties.

Atractylenolide II: Known for its anti-cancer activities but less frequently reported compared to atractylenolide III.

Uniqueness: Atractylenolide III stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and therapeutic applications .

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11?,14-,15+/m1/s1 |

InChI Key |

FBMORZZOJSDNRQ-JBAPVGOWSA-N |

Isomeric SMILES |

CC1=C2CC3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)

![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)

![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)

![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)